1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid
Description
The compound 1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid is a cyclohexane-carboxylic acid derivative featuring a para-substituted phenyl group modified with a 2-methylpropanamido (isobutyramido) moiety. Its structural uniqueness lies in the interplay between the hydrophobic cyclohexane ring, the hydrogen-bonding carboxylic acid, and the amide-functionalized aromatic system.
Properties
IUPAC Name |
1-[4-(2-methylpropanoylamino)phenyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)15(19)18-14-8-6-13(7-9-14)17(16(20)21)10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECQAIIRLUGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting from cyclohexanone, the cyclohexane ring is formed through a series of reduction and substitution reactions.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the phenyl ring: The phenyl ring is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the isobutyrylamino group: The isobutyrylamino group is introduced through an amide formation reaction, using isobutyryl chloride and an amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Amide formation: The isobutyrylamino group can be modified through reactions with acyl chlorides or anhydrides to form new amide derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts like aluminum chloride or palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Research Findings and Implications
- Pharmacokinetics : Sulfonamide derivatives (e.g., ) exhibit superior solubility, making them preferable for oral formulations, whereas the target compound’s hydrophobicity may favor CNS penetration .
- Synthetic Accessibility : Cyclobutane analogs () require specialized ring-closing strategies, increasing synthetic complexity compared to cyclohexane derivatives .
- Biological Activity : The isobutyramido group in the target compound may resist enzymatic degradation better than smaller amides, as seen in protease inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
